

YLT205: A Promising Benzothiazole Derivative with Anti-Cancer Potential

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Compound of Interest

Compound Name: YLT205

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A Technical Whitepaper for Researchers and Drug Development Professionals

Abstract

YLT205, a novel benzothiazole derivative, has emerged as a compelling small-molecule candidate for anti-cancer therapy, particularly in the context of colorectal cancer. Preclinical investigations have demonstrated its ability to induce apoptosis in human colorectal cancer cells and inhibit tumor growth in vivo. The primary mechanism of action is attributed to the induction of the mitochondrial apoptosis pathway. This technical guide provides a comprehensive overview of the existing data on **YLT205**, including its effects on cancer cell viability, the signaling pathways it modulates, and detailed experimental protocols utilized in its evaluation. The information is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development.

Introduction

Colorectal cancer remains a significant cause of cancer-related mortality worldwide, underscoring the urgent need for novel and more effective therapeutic strategies.^{[1][2]} Small-molecule inhibitors that can selectively induce apoptosis in cancer cells represent a promising avenue for drug discovery. **YLT205**, chemically identified as N-(5-bromopyridin-2-yl)-2-((6-(2-chloroacetamido)benzo[d]thiazol-2-yl)thio)acetamide, is a novel compound synthesized and identified for its anti-proliferative activities.^[1] This document synthesizes the available preclinical data on **YLT205**, focusing on its mechanism of action and its potential as an anti-cancer agent.

In Vitro Anti-Cancer Activity

Cytotoxicity Across Cancer Cell Lines

YLT205 has demonstrated a broad spectrum of cytotoxic activity against a panel of 23 human cancer cell lines of various histological origins. The half-maximal inhibitory concentration (IC50) values, determined after 48 hours of treatment, indicate a particular sensitivity in human rectal cancer cell lines.[3]

Cell Line	Cancer Type	IC50 (μM)
HCT116	Colon	0.59 ± 0.08
SW620	Colon	1.21 ± 0.11
SW480	Colon	1.35 ± 0.15
DLD-1	Colon	1.89 ± 0.21
Ls174T	Colon	2.54 ± 0.29
HCT-15	Colon	3.18 ± 0.36
A549	Lung	4.52 ± 0.41
NCI-H460	Lung	5.11 ± 0.53
MCF-7	Breast	6.83 ± 0.72
MDA-MB-231	Breast	7.24 ± 0.81
HepG2	Liver	8.91 ± 0.95
SMMC-7721	Liver	9.32 ± 1.04
A375	Melanoma	11.76 ± 1.28
B16-F10	Melanoma	13.18 ± 1.42

Table 1: In Vitro Cytotoxicity of **YLT205** in Various Human Cancer Cell Lines.[3] Data is presented as the mean IC50 value ± standard deviation.

Inhibition of Colorectal Cancer Cell Proliferation and Clonogenicity

YLT205 inhibits the proliferation of human colorectal cancer cell lines, HCT116 and SW620, in a concentration- and time-dependent manner.[1][3] Furthermore, clonogenic assays revealed that **YLT205** significantly inhibits the colony formation of both HCT116 and SW620 cells in a concentration-dependent fashion, with almost no colony formation observed at a concentration of 0.625 μ M.[3]

Induction of Apoptosis in Colorectal Cancer Cells

Flow cytometric analysis and Hoechst 33358 staining have confirmed that **YLT205** induces apoptosis in HCT116 and SW620 cells in a concentration-dependent manner.[4]

Cell Line	YLT205 Concentration (μ M)	Percentage of Apoptotic Cells (%)
HCT116 (24h)	0 (Control)	2.60
0.3125	10.45	
0.625	21.32	
1.25	35.78	
2.5	58.91	
SW620 (48h)	0 (Control)	3.60
0.3125	5.13	
0.625	19.03	
1.25	25.36	
2.5	44.88	

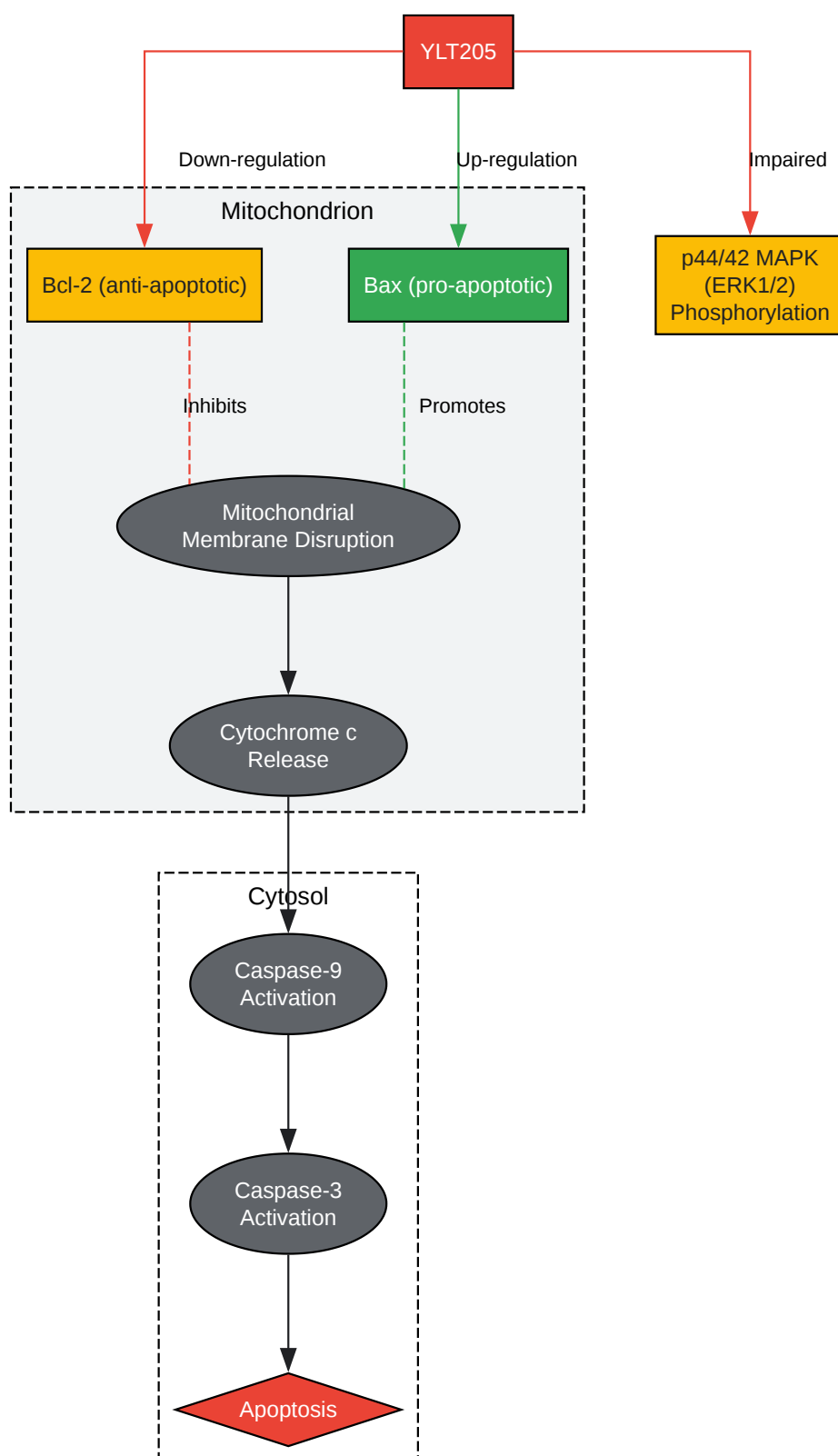
Table 2: **YLT205**-Induced Apoptosis in Human Colorectal Cancer Cell Lines.[4]

Mechanism of Action: The Mitochondrial Apoptosis Pathway

YLT205 exerts its pro-apoptotic effects through the intrinsic mitochondrial pathway. This is evidenced by several key molecular events observed in **YLT205**-treated colorectal cancer cells. [\[1\]](#)[\[2\]](#)

Signaling Pathway

The proposed signaling cascade initiated by **YLT205** is depicted below.



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Caption: Proposed mitochondrial apoptosis pathway induced by **YLT205**.

Key Molecular Events

- Regulation of Bcl-2 Family Proteins: **YLT205** treatment leads to the down-regulation of the anti-apoptotic protein Bcl-2 and the up-regulation of the pro-apoptotic protein Bax in HCT116 cells.[\[1\]](#)[\[2\]](#)
- Mitochondrial Disruption: The compound disrupts the mitochondrial membrane potential and induces the release of cytochrome c from the mitochondria into the cytosol.[\[1\]](#)[\[2\]](#)
- Caspase Activation: The release of cytochrome c triggers the activation of caspase-9, an initiator caspase, which in turn activates caspase-3, an executioner caspase, leading to the final stages of apoptosis.[\[1\]](#)
- MAPK Pathway Inhibition: **YLT205** impairs the phosphorylation of p44/42 mitogen-activated protein kinase (MAPK/ERK), while the phosphorylation of protein kinase B (Akt) remains unaffected.[\[1\]](#)[\[2\]](#)

In Vivo Anti-Tumor Efficacy

The anti-tumor activity of **YLT205** has been evaluated in vivo using HCT116 and SW620 tumor-bearing nude mice models.

Tumor Growth Inhibition

YLT205, administered at doses of 37.5, 75, and 150 mg/kg/day, dose-dependently suppressed tumor growth.[\[1\]](#) At the highest dose of 150 mg/kg, **YLT205** achieved a tumor volume inhibition rate of 68.8% in the SW620 model and 51.3% in the HCT116 model.[\[1\]](#) Importantly, the treatment was well-tolerated, with no obvious adverse effects or significant changes in the body weight of the mice.[\[1\]](#)

Xenograft Model	YLT205 Dose (mg/kg/day)	Tumor Volume Inhibition Rate (%)
SW620	150	68.8
HCT116	150	51.3

Table 3: In Vivo Anti-Tumor Efficacy of **YLT205** in Xenograft Models.[\[1\]](#)

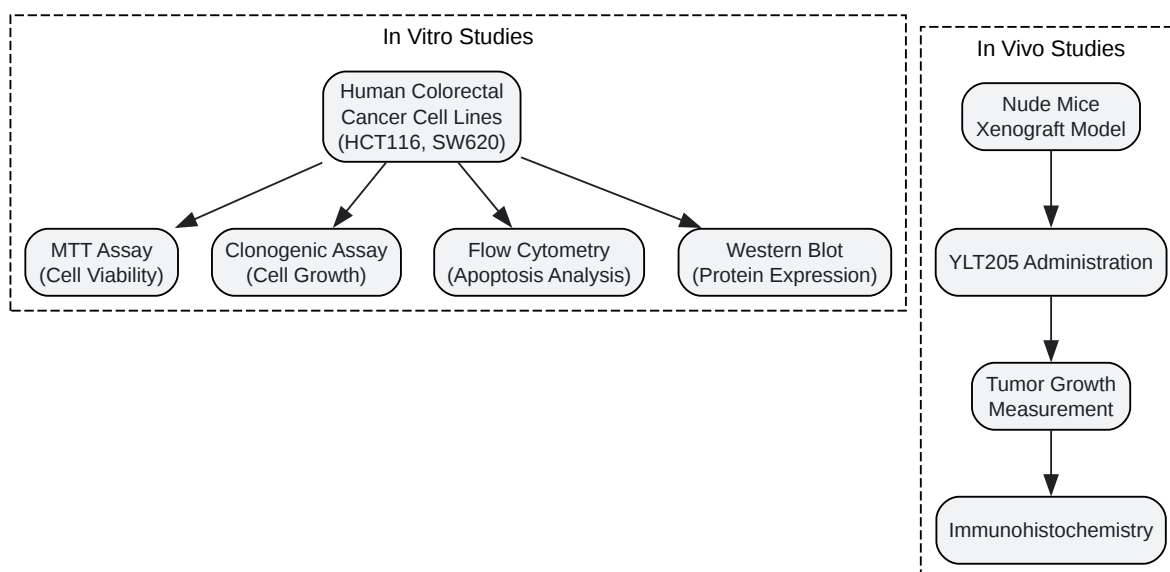
Immunohistochemical Analysis

Immunohistochemistry of tumor tissues from **YLT205**-treated mice confirmed the in vitro findings, showing an increase in apoptosis and an inhibition of tumor cell proliferation in vivo.[1]
[2]

Experimental Protocols

The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of **YLT205**.

General Experimental Workflow



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Caption: General workflow for preclinical evaluation of **YLT205**.

MTT Assay (Cell Viability)

- Principle: This colorimetric assay measures the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by metabolically active cells, which reflects cell viability.
- Protocol Outline:
 - Seed colorectal cancer cells in 96-well plates.
 - Treat cells with various concentrations of **YLT205** for specified time intervals (e.g., 12, 24, 48 hours).
 - Add MTT solution to each well and incubate.
 - Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
 - Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.
 - Calculate cell viability as a percentage of the vehicle-treated control.

Flow Cytometry (Apoptosis Analysis)

- Principle: Utilizes Annexin V-FITC and propidium iodide (PI) staining to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine exposed on the outer leaflet of the cell membrane during early apoptosis, while PI intercalates with the DNA of cells with compromised membranes.
- Protocol Outline:
 - Treat cells with **YLT205** for the desired time.
 - Harvest both adherent and floating cells.
 - Wash cells with PBS.
 - Resuspend cells in binding buffer.
 - Add Annexin V-FITC and PI to the cell suspension.
 - Incubate in the dark at room temperature.

- Analyze the stained cells using a flow cytometer.

Western Blotting (Protein Expression)

- Principle: A technique to detect and quantify specific proteins in a sample. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and probed with specific antibodies.
- Protocol Outline:
 - Lyse **YLT205**-treated and control cells to extract total protein.
 - Determine protein concentration using a BCA or Bradford assay.
 - Separate proteins by SDS-PAGE.
 - Transfer proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane to prevent non-specific antibody binding.
 - Incubate the membrane with primary antibodies against target proteins (e.g., Bcl-2, Bax, Caspase-3, Caspase-9, p-ERK, ERK, p-Akt, Akt, β -actin).
 - Wash the membrane and incubate with HRP-conjugated secondary antibodies.
 - Detect the protein bands using an enhanced chemiluminescence (ECL) system.

Mouse Xenograft Model (In Vivo Efficacy)

- Principle: Human cancer cells are implanted into immunodeficient mice to form tumors, which are then used to evaluate the anti-tumor efficacy of a drug candidate.
- Protocol Outline:
 - Subcutaneously inject HCT116 or SW620 cells into the flank of athymic nude mice.
 - Allow tumors to grow to a palpable size.
 - Randomly assign mice to vehicle control and **YLT205** treatment groups.

- Administer **YLT205** or vehicle daily via an appropriate route (e.g., intraperitoneal injection).
- Measure tumor volume and mouse body weight regularly.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).

Conclusion and Future Directions

The preclinical data strongly suggest that **YLT205** is a promising anti-cancer agent, particularly for colorectal cancer. Its mechanism of action, centered on the induction of the mitochondrial apoptosis pathway, provides a solid rationale for its therapeutic potential. The in vivo efficacy and favorable safety profile in animal models further support its development.

Future research should focus on:

- Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of **YLT205** and its target engagement in vivo.
- Combination Therapies: Investigating the potential synergistic effects of **YLT205** with standard-of-care chemotherapies or targeted agents for colorectal cancer.
- Efficacy in Other Cancer Types: Expanding the evaluation of **YLT205** in other cancer types that demonstrated sensitivity in the initial screening.
- IND-Enabling Studies: Conducting formal toxicology and safety pharmacology studies to support an Investigational New Drug (IND) application for clinical trials.

In summary, **YLT205** represents a novel and promising chemical entity in the landscape of anti-cancer drug discovery. The comprehensive data presented in this whitepaper provide a strong foundation for its continued investigation and potential translation into a clinical candidate.

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